2-ethoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a pyridinyl-substituted tetrahydroindazolyl core linked via an ethylamine spacer. The 2-ethoxybenzamide moiety is attached to the ethylamine group, while the pyridin-2-yl substituent is positioned at the 3rd carbon of the indazole ring. The structural design aligns with analogs targeting parasitic enzymes (e.g., Trypanosoma brucei Trypanothione Synthetase) or viral capsid proteins (e.g., HIV-1 CA) .
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-29-21-13-6-4-10-18(21)23(28)25-15-16-27-20-12-5-3-9-17(20)22(26-27)19-11-7-8-14-24-19/h4,6-8,10-11,13-14H,2-3,5,9,12,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBHCSFLOQIWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activity. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzamide core substituted with an ethoxy group and a pyridine ring linked to a tetrahydroindazole moiety.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Many indazole derivatives have been studied for their inhibitory effects on cancer cell proliferation.
- Kinase Inhibition : Indazole derivatives have shown potential as inhibitors of specific kinases involved in cancer progression.
- Neuroprotective Effects : Certain derivatives have been evaluated for their ability to protect neuronal cells from damage.
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction : It may promote programmed cell death in cancer cells through the activation of apoptotic pathways.
- Anti-inflammatory Properties : Some studies suggest that indazole derivatives can modulate inflammatory responses.
Antitumor Activity
A study by Kolesnikov et al. demonstrated that indazole derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.64 μM against multiple myeloma cells, indicating strong potential for therapeutic applications against hematological malignancies .
Kinase Inhibition
Wang et al. synthesized a series of azaindazole derivatives that were tested as inhibitors of pan-Pim kinases. One derivative exhibited Ki values of 0.03 nM against Pim-1, showcasing the potency of these compounds in targeting specific kinases associated with cancer .
Neuroprotective Effects
Research has also indicated that certain indazole derivatives may provide neuroprotective benefits by mitigating oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional analogs, emphasizing substituent variations, synthesis routes, and biological relevance:
Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Pyridinyl vs. Trifluoromethyl/Difluoromethyl : Pyridinyl groups (as in the target compound) may enhance solubility or target specificity via π-π stacking, whereas CF3/CHF2 substituents improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Ethoxybenzamide vs. Acetamide : The ethoxybenzamide moiety in the target compound could modulate pharmacokinetics (e.g., longer half-life) compared to simpler acetamide termini in analogs like Compound 35 .
Synthesis Strategies :
- Amide Coupling : Most analogs (e.g., 16A, 82) employ HATU/DIPEA-mediated coupling of indazolylacetic acids with amine intermediates, achieving yields >70% .
- Heterocyclic Functionalization : Bromo- or ethynyl-substituted pyridines (e.g., 16A, 4G) enable Suzuki-Miyaura or click chemistry for diversification .
Biological Relevance: Antiparasitic Activity: CF3-substituted indazoles (e.g., Compound 35) inhibit Trypanothione Synthetase, critical for parasitic redox homeostasis . Antiviral Potency: Difluoromethyl analogs (e.g., Example 124) disrupt HIV-1 capsid assembly, with MS and X-ray data confirming target engagement .
Q & A
Q. How can synthetic yield be optimized for this benzamide derivative?
Methodological Answer: Multi-step synthesis requires rigorous control of reaction parameters (temperature, solvent, catalyst). For heteroaryl-containing benzamides, stepwise optimization via fractional factorial design can isolate critical variables. For example, in analogous compounds, adjusting methoxy-ethoxymethyl groups improved yield by 15–20% through iterative solvent polarity adjustments (tetrahydrofuran → dichloromethane) and catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) . Purity is validated via HPLC with diode-array detection (DAD) to monitor byproducts.
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer: Prioritize assays aligned with hypothesized mechanisms. For glucose metabolism-linked targets (e.g., glucokinase), use rat hepatocytes exposed to 10 mM glucose to measure uptake and enzymatic activity. Normalize data to positive controls (e.g., insulin) and include dose-response curves (1 nM–10 µM). Replicate experiments in triplicate to assess inter-assay variability .
Q. Which structural characterization techniques are critical for confirming the compound’s identity?
Methodological Answer: Combine NMR (¹H/¹³C, 2D COSY) for functional group assignment and X-ray crystallography for absolute configuration. For example, ferrocenyl benzamide analogs required synchrotron radiation to resolve π-stacking interactions in crystalline phases . Mass spectrometry (HRMS-ESI) confirms molecular weight within ±2 ppm error.
Advanced Research Questions
Q. How can Design of Experiments (DoE) reduce trial-and-error in reaction optimization?
Methodological Answer: Apply a central composite design (CCD) to evaluate factors like temperature (40–100°C), catalyst loading (0.5–5 mol%), and reaction time (6–24 hrs). Statistical analysis (ANOVA) identifies significant interactions. In pyrazol-1-yl-ethylamine synthesis, DoE reduced optimization time by 60% compared to one-factor-at-a-time approaches . Use software (e.g., JMP, Minitab) for model validation and prediction intervals.
Q. How should contradictory biological activity data between studies be analyzed?
Methodological Answer: Systematically compare experimental variables:
- Cell lines: Primary hepatocytes ( ) vs. immortalized lines may exhibit metabolic differences.
- Assay conditions: Glucose concentrations (5 mM vs. 10 mM) alter glucokinase activation thresholds.
- Statistical rigor: Apply Fisher’s exact test to assess if discrepancies arise from sampling error or true biological variation. Reconcile findings via meta-analysis using PRISMA guidelines .
Q. What computational strategies enhance prediction of target binding modes?
Methodological Answer: Dock the compound into homology-modeled binding pockets (e.g., glucokinase) using AutoDock Vina. Refine poses via molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns. For pyridin-2-yl indazole analogs, MD revealed transient hydrogen bonds with Arg⁶³ and hydrophobic packing against Leu¹⁵², explaining activity cliffs in SAR studies .
Q. How can heterogeneous reaction conditions be standardized for reproducibility?
Methodological Answer: Use membrane separation technologies (e.g., ceramic membranes) to control reagent diffusion rates in multi-phase systems. For thiazole-containing analogs, membrane pore size (0.2–1 µm) modulated reaction kinetics, achieving 95% reproducibility in scaled-up batches . Monitor in situ via FTIR spectroscopy for intermediate tracking.
Q. Which software tools improve data integrity and analysis throughput?
Methodological Answer: Implement ELN (Electronic Lab Notebook) platforms (e.g., LabArchive) with SHA-256 encryption for audit trails. For spectral data, use MestReNova with PCA (Principal Component Analysis) modules to cluster NMR/LC-MS datasets and flag outliers. AI-driven tools (e.g., COMSOL Multiphysics) enable real-time reaction simulation, reducing physical trials by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
